Hydrogen-Bond Donor Capacity Differentiates CAS 646063-23-2 from the 2-Methoxy Analog (CAS 114283-32-8)
CAS 646063-23-2 possesses a 2-amino group with one hydrogen-bond donor (HBD), whereas the 2-methoxy analog (CAS 114283-32-8) has zero HBDs . This difference is reflected in the topological polar surface area (TPSA): 71.93 Ų for CAS 646063-23-2 vs. an estimated ~64.7 Ų for the 2-methoxy analog . The presence of an HBD on CAS 646063-23-2 expands its capacity for directional intermolecular interactions with biological targets, a feature documented as critical for target engagement in chromenopyridine SAR studies [1]. Additionally, the LogP values diverge (4.34 for CAS 646063-23-2 vs. an estimated ~4.53 for the 2-methoxy analog), indicating distinct lipophilicity profiles that influence membrane permeability and non-specific binding .
| Evidence Dimension | Hydrogen-bond donor count and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBD = 1; TPSA = 71.93 Ų; LogP = 4.34 (CAS 646063-23-2) |
| Comparator Or Baseline | HBD = 0; TPSA ≈ 64.7 Ų (estimated); LogP ≈ 4.53 (estimated) for 2-methoxy-4-phenyl-5H-chromeno[4,3-b]pyridine-3-carbonitrile (CAS 114283-32-8) |
| Quantified Difference | ΔHBD = +1; ΔTPSA ≈ +7.2 Ų; ΔLogP ≈ −0.19 |
| Conditions | Calculated physicochemical properties; TPSA and LogP values from Chemsrc for CAS 646063-23-2; comparator TPSA/LogP estimated based on structural difference (2-NH2 → 2-OCH3) |
Why This Matters
The additional hydrogen-bond donor on CAS 646063-23-2 enables target interactions that the 2-methoxy analog cannot replicate, making the compounds functionally non-substitutable in programs requiring HBD-mediated molecular recognition.
- [1] Thapa Magar, T.B., et al. (2018) 'Synthesis and SAR study...', Bioorganic & Medicinal Chemistry, 26(8), pp. 1909–1919. SAR study demonstrates that 4-position hydroxyphenyl substitution is critical for topo IIα inhibition, underscoring the importance of H-bonding motifs in this scaffold class. View Source
